2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
Description
This compound is a bicyclic isoindole derivative featuring a 1,3-dioxooctahydro-2H-4,7-methanoisoindolyl core fused to a phenylpropanoic acid moiety. Its molecular formula is C₁₈H₁₉NO₄ (MW: 313.35 g/mol) . The structure includes:
- A bicyclic scaffold with two ketone groups (1,3-dioxo).
- Stereochemical complexity due to the fused bicyclic system, with enantiomers like (2S)-2-[(3aR,4R,7S,7aS)-...] reported .
It is primarily used in research for crystallography (via SHELX programs) and as a precursor in synthetic chemistry .
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-16-14-11-6-7-12(9-11)15(14)17(21)19(16)13(18(22)23)8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMCKONUOQGALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the octahydro-2H-4,7-methanoisoindol ring, followed by the introduction of the dioxo group and the phenylpropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The phenyl ring and other parts of the molecule can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features allow it to interact with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of similar compounds can exhibit anti-inflammatory and analgesic properties. Research into the pharmacodynamics and pharmacokinetics of this compound could lead to the development of new therapeutic agents.
Antimicrobial Activity
Preliminary studies suggest that compounds related to 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid have shown antimicrobial properties. Investigating these effects could provide insights into its potential use as an antibiotic or antifungal agent.
Neuropharmacology
Given its structural similarities to known neuroactive compounds, there is potential for this compound to influence neurological pathways. Research could focus on its effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of structurally similar compounds in animal models. Results indicated a significant reduction in inflammation markers when administered, suggesting that this compound could possess similar effects.
Case Study 2: Antimicrobial Screening
In a screening assay against various bacterial strains, derivatives of this compound demonstrated notable antimicrobial activity. This finding supports further exploration into its potential as a therapeutic agent against resistant bacterial infections.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
2-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 1008577-11-4 |
| MDL Number | MFCD12197718 |
| Hazard Information | Irritant |
The compound's mechanism of action primarily involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation. COX enzymes exist in two isoforms: COX-1 and COX-2. The inhibition of these enzymes reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives showed superior inhibition of COX enzymes compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen . The carboxylic acid group in these compounds is critical for their interaction with the COX active site, enhancing their inhibitory effects.
Antimicrobial Activity
In addition to anti-inflammatory effects, this compound has shown promising antimicrobial activity. Various derivatives were tested against several bacterial strains, revealing that some exhibited potent antibacterial properties comparable to established antibiotics . This suggests potential applications in treating infections where traditional antibiotics may fail.
Case Studies
- Study on COX Inhibition
- Antibacterial Screening
Pharmacokinetic Profile
ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest that the compound has favorable pharmacokinetic properties. This includes good absorption rates and distribution profiles that could enhance its therapeutic efficacy in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling the phenylpropanoic acid moiety to the bicyclic isoindole-dione system via nucleophilic substitution or condensation reactions. For example, activating the isoindole-dione carbonyl groups with reagents like DCC (dicyclohexylcarbodiimide) can facilitate amide bond formation. Solvent polarity and temperature significantly impact regioselectivity: polar aprotic solvents (e.g., DMF) at 60–80°C improve yields by stabilizing transition states .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).
Q. How can the stereochemistry of the bicyclic isoindole-dione core be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement . If crystals are unavailable, employ NOESY NMR to identify spatial proximities between protons on the methanoisoindol bridgehead and the phenyl group. Computational methods (e.g., DFT with B3LYP/6-31G*) can predict stable conformers for comparison .
Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?
- Methodology :
- IR Spectroscopy : Confirm the presence of carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the isoindole-dione and carboxylic acid groups.
- ¹H/¹³C NMR : Identify deshielded protons on the methanoisoindol bridge (δ 4.5–5.5 ppm) and the phenylpropanoic acid aromatic protons (δ 7.2–7.6 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s physicochemical stability?
- Methodology : Perform graph-set analysis (as per Etter’s rules) on SC-XRD data to categorize H-bond motifs (e.g., R₂²(8) rings). For example, the carboxylic acid group may form dimeric H-bonds, while the isoindole-dione carbonyls participate in weaker C–H···O interactions. Stability under humidity can be tested via dynamic vapor sorption (DVS) .
Q. What challenges arise in resolving crystallographic disorder in the methanoisoindol moiety, and how can they be mitigated?
- Methodology : Disorder in the bicyclic system often stems from dynamic puckering. Use SHELXL’s PART instruction to model partial occupancies. Complement with solid-state NMR (¹³C CP/MAS) to verify atomic positions. If disorder persists, refine against high-resolution synchrotron data (λ < 1 Å) .
Q. How can computational modeling predict the compound’s potential bioactivity against enzymatic targets?
- Methodology : Perform molecular docking (AutoDock Vina) using the isoindole-dione as a pharmacophore. Target enzymes with hydrophobic active sites (e.g., cyclooxygenase-2). Validate predictions with in vitro assays (IC₅₀ measurements) and compare to structurally related NSAIDs like indomethacin .
Q. What experimental approaches resolve contradictions between theoretical and observed pKa values for the carboxylic acid group?
- Methodology : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., water/DMSO 4:1) to measure experimental pKa. Compare to DFT-calculated values (COSMO-RS solvation model). Discrepancies >0.5 units suggest intermolecular interactions (e.g., intramolecular H-bonding) that stabilize the deprotonated form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
